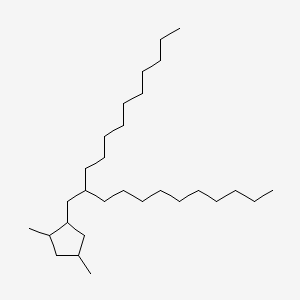
Cyclopentane, 1-(2-decyldodecyl)-2,4-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentane, 1-(2-decyldodecyl)-2,4-dimethyl- is a complex organic compound with the molecular formula C27H54. It is also known by other names such as Heneicosane, 11-(cyclopentylmethyl)- and 11-(Cyclopentylmethyl)heneicosane . This compound is characterized by its cyclopentane ring structure substituted with long alkyl chains and methyl groups, making it a significant molecule in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentane, 1-(2-decyldodecyl)-2,4-dimethyl- typically involves the alkylation of cyclopentane with decyldodecyl and methyl substituents. The reaction conditions often require the presence of a strong acid catalyst to facilitate the alkylation process. The specific details of the synthetic route can vary, but it generally involves the following steps:
Alkylation: Cyclopentane is reacted with decyldodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Methylation: The resulting product is then methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
On an industrial scale, the production of Cyclopentane, 1-(2-decyldodecyl)-2,4-dimethyl- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure reactors can also enhance the yield and purity of the final product. The industrial process is designed to optimize the reaction conditions, minimize by-products, and ensure the scalability of the production.
化学反应分析
Types of Reactions
Cyclopentane, 1-(2-decyldodecyl)-2,4-dimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert any carbonyl groups back to alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), Chlorine (Cl2)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated cyclopentane derivatives
科学研究应用
Cyclopentane, 1-(2-decyldodecyl)-2,4-dimethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to interact with lipid bilayers.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
作用机制
The mechanism of action of Cyclopentane, 1-(2-decyldodecyl)-2,4-dimethyl- involves its interaction with molecular targets through hydrophobic interactions. The long alkyl chains allow the compound to embed itself within lipid bilayers, potentially disrupting membrane integrity or facilitating the transport of other molecules. The specific pathways involved can vary depending on the application and the target system.
相似化合物的比较
Similar Compounds
Cyclohexane: A cycloalkane with a similar ring structure but without the long alkyl chains.
Cyclopentane: The parent compound without the decyldodecyl and methyl substituents.
Cycloheptane: A larger ring structure with similar chemical properties.
Uniqueness
Cyclopentane, 1-(2-decyldodecyl)-2,4-dimethyl- is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of long alkyl chains and methyl groups enhances its hydrophobicity and makes it suitable for specialized applications in various fields.
属性
CAS 编号 |
55429-26-0 |
|---|---|
分子式 |
C29H58 |
分子量 |
406.8 g/mol |
IUPAC 名称 |
1-(2-decyldodecyl)-2,4-dimethylcyclopentane |
InChI |
InChI=1S/C29H58/c1-5-7-9-11-13-15-17-19-21-28(25-29-24-26(3)23-27(29)4)22-20-18-16-14-12-10-8-6-2/h26-29H,5-25H2,1-4H3 |
InChI 键 |
JIBZZZWEWJGUOA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC(CCCCCCCCCC)CC1CC(CC1C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















